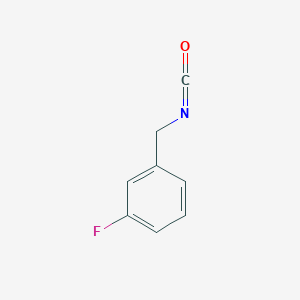

3-Fluorobenzyl isocyanate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-3-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRJTGPFEAUEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349200 | |

| Record name | 3-Fluorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102422-56-0 | |

| Record name | 1-Fluoro-3-(isocyanatomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102422-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorobenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluorobenzyl isocyanate chemical properties

An In-Depth Technical Guide to 3-Fluorobenzyl Isocyanate: Properties, Reactivity, and Applications

Abstract

This compound (CAS No. 149758-54-3) is a versatile aromatic isocyanate that serves as a critical building block in synthetic organic chemistry and drug discovery. Its unique combination of a reactive isocyanate moiety and a fluorinated benzyl group makes it an important reagent for introducing these pharmacologically relevant features into target molecules. The fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, reactivity, and key applications of this compound, with a focus on its utility for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[1] Its core structure consists of a benzene ring substituted with a fluorine atom at the meta-position and an isocyanatomethyl group.

| Property | Value | Source(s) |

| CAS Number | 102422-56-0 | [2][3] |

| Molecular Formula | C₈H₆FNO | [2][3] |

| Linear Formula | FC₆H₄CH₂NCO | [2] |

| Molecular Weight | 151.14 g/mol | [2][3] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 209 °C (lit.) | [1][2] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [1] |

| Refractive Index | n20/D 1.506 (lit.) | [1][2] |

| Flash Point | 90.56 °C (195.0 °F) - closed cup | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Spectroscopic Profile

Spectroscopic analysis is essential for the verification and characterization of this compound. The expected spectral data are as follows:

-

Infrared (IR) Spectroscopy : The most prominent and diagnostic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the cumulene (-N=C=O) system.[4] This peak is typically observed in the 2250–2275 cm⁻¹ region.[4] Additional bands would be present for the aromatic C-H and C=C stretching, as well as C-F stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a singlet for the benzylic methylene protons (-CH₂-) and a complex multiplet pattern for the four protons on the fluorinated aromatic ring.

-

¹³C NMR : The carbon NMR spectrum will display a characteristic signal for the highly electrophilic carbon of the isocyanate group (~120-130 ppm). Other expected signals include the benzylic carbon and multiple aromatic carbons, some of which will exhibit splitting due to coupling with the fluorine atom.

-

Synthesis and Availability

While various methods exist for the synthesis of isocyanates, the most common industrial and laboratory-scale approach involves the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene.[5][6] In the case of this compound, the precursor would be 3-fluorobenzylamine. This method provides a convenient and high-yielding route to the desired isocyanate.[7] The compound is commercially available from several chemical suppliers for research and development purposes.[3]

Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the high electrophilicity of the central carbon atom in the isocyanate group. This makes it highly susceptible to nucleophilic attack.[8]

General Reaction Mechanism: Nucleophilic Addition

The primary reaction pathway involves the addition of a nucleophile (Nu-H) across the C=N double bond of the isocyanate. The reaction proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon followed by proton transfer.[9]

Caption: General mechanism of nucleophilic addition to an isocyanate.

Reactions with Common Nucleophiles

The reactivity of isocyanates with various nucleophiles generally follows this order: primary amines > secondary amines > alcohols > water > thiols.[8]

-

With Amines (to form Ureas) : This is a rapid and often quantitative reaction that yields substituted ureas.[5] This transformation is fundamental in the synthesis of many biologically active compounds, including kinase inhibitors like sorafenib analogues.[10]

-

With Alcohols (to form Carbamates/Urethanes) : The reaction with alcohols produces carbamates. This reaction is typically slower than with amines and may require a catalyst (e.g., a tertiary amine or an organotin compound).[8]

-

With Water (Hydrolysis) : Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to produce a symmetrically disubstituted urea. Due to this reactivity, isocyanates must be handled under anhydrous conditions.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile synthetic intermediate.[3]

-

Medicinal Chemistry : The fluorobenzyl motif is a valuable component in modern drug design. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable intermolecular interactions.[11] this compound is therefore a key reagent for synthesizing libraries of ureas and carbamates for screening as potential therapeutic agents, particularly in oncology.[10][11]

-

Derivatizing Agent : Isocyanates are used as derivatizing agents for compounds containing active hydrogen atoms (e.g., alcohols, amines) to facilitate their analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12] The resulting urea or carbamate derivatives often have improved chromatographic properties and detectability.

Experimental Protocol: Synthesis of a Substituted Urea

This protocol provides a representative method for the synthesis of a 1-(3-fluorobenzyl)-3-arylurea, a common application of this compound in medicinal chemistry.[10][13]

Caption: Experimental workflow for urea synthesis.

Step-by-Step Procedure:

-

Preparation : In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the desired aryl amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetone, THF, or dichloromethane).

-

Reaction : To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Monitoring : The reaction is typically exothermic and proceeds rapidly. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed (usually 1-4 hours).[10]

-

Isolation : If the urea product precipitates from the reaction mixture, it can be isolated by vacuum filtration. If it remains in solution, the solvent is removed under reduced pressure.

-

Purification : The crude product is washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials. If necessary, further purification can be achieved by recrystallization or column chromatography.

-

Characterization : Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards : It is harmful if swallowed, inhaled, or in contact with skin.[2][3] It causes skin and serious eye irritation and may cause respiratory irritation.[2][3] Crucially, it is a respiratory sensitizer and may cause allergy or asthma-like symptoms if inhaled, as well as allergic skin reactions.[2]

-

Personal Protective Equipment (PPE) : Always work in a well-ventilated chemical fume hood.[14][15] Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][14] A respirator with an appropriate filter may be necessary for certain operations.[2]

-

Handling : Avoid contact with skin, eyes, and clothing.[14] Keep the container tightly closed and store in a cool, dry place away from moisture.[15]

-

Incompatibilities : Avoid contact with water, strong acids, strong bases, alcohols, and amines, as these can cause vigorous and exothermic reactions.[15]

Conclusion

This compound is a high-value reagent for chemical synthesis, offering a reliable method for incorporating the fluorobenzyl and urea/carbamate functionalities into a wide range of molecules. Its reactivity profile, dominated by nucleophilic addition, is well-understood, making it a predictable and efficient tool in the laboratory. For professionals in drug discovery, its utility in creating compounds with potentially enhanced pharmacological properties underscores its continued importance in the development of new therapeutics. Proper handling and adherence to safety protocols are paramount when working with this reactive and hazardous compound.

References

-

This compound - High purity. (n.d.). Georganics. Retrieved January 3, 2026, from [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry, 23(4), 1803-1806. Retrieved January 3, 2026, from [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]

-

Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]

-

Ureas. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 3, 2026, from [Link]

-

Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. (2007). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. (2002). Organic Syntheses, 78, 220. Retrieved January 3, 2026, from [Link]

-

How To Get Isocyanate? (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound CAS#: 102422-56-0 [m.chemicalbook.com]

- 2. This compound 98 102422-56-0 [sigmaaldrich.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. benchchem.com [benchchem.com]

- 5. Ureas - Wikipedia [en.wikipedia.org]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. nbinno.com [nbinno.com]

- 12. Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples, with special attention to drugs of abuse and doping agents. | Sigma-Aldrich [sigmaaldrich.com]

- 13. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

3-Fluorobenzyl isocyanate CAS number 102422-56-0

An In-Depth Technical Guide to 3-Fluorobenzyl Isocyanate (CAS: 102422-56-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile reagent with significant applications in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and practical application, designed for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of a Fluorinated Isocyanate

This compound is a specialized aromatic isocyanate that serves as a critical building block in organic synthesis. Its utility is derived from two key structural features: the highly electrophilic isocyanate group (-N=C=O) and the meta-positioned fluorine atom on the benzene ring.

The isocyanate moiety is a potent and versatile functional group, readily reacting with a wide array of nucleophiles to form stable covalent bonds. This reactivity is the cornerstone of its use in constructing ureas, carbamates, and thiocarbamates—linkages frequently found in biologically active molecules.[1]

The inclusion of a fluorine atom is a strategic choice in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the molecule's half-life.

-

Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding potency.

-

Lipophilicity and Permeability: Strategic fluorination can modulate a compound's lipophilicity, impacting its solubility, cell permeability, and overall pharmacokinetic profile.

Therefore, this compound provides a direct route to introduce a metabolically stabilized, functionally interactive benzyl group into a target molecule.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 102422-56-0 | [2][3] |

| Molecular Formula | C₈H₆FNO | [2][3][4] |

| Molecular Weight | 151.14 g/mol | [2][4][5] |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | ~209 °C (lit.) | [2] |

| Density | ~1.09 g/cm³ (Predicted) | [6] |

| Refractive Index | n20/D ~1.506 (lit.) | [2][6] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2][6] |

| SMILES String | O=C=NCc1cccc(F)c1 | [2][4] |

| InChI Key | PHRJTGPFEAUEBC-UHFFFAOYSA-N | [2][3] |

The Chemistry of this compound: Reactivity & Synthesis

Core Reactivity: The Electrophilic Isocyanate

The synthetic utility of this compound is dominated by the reactivity of the central carbon atom in the isocyanate group. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making it an excellent target for nucleophilic attack.

Key transformations include:

-

Reaction with Amines: Primary and secondary amines react rapidly and cleanly to form substituted ureas. This is one of the most common and robust applications in drug discovery for linking molecular fragments.[7]

-

Reaction with Alcohols & Phenols: Alcohols and phenols react to yield carbamates. While the reaction is typically slower than with amines, it can be catalyzed by bases or organometallic compounds.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decarboxylates to yield the corresponding primary amine (3-fluorobenzylamine). This is a critical consideration for handling and storage, as moisture will degrade the reagent.

The fundamental reactivity profile is illustrated below.

Caption: Core reactivity of this compound with common nucleophiles.

Synthetic Routes

While this compound is commercially available, understanding its synthesis is valuable for specialized applications or process development. The most common laboratory and industrial-scale preparations involve the conversion of a suitable precursor, such as 3-fluorobenzylamine or 3-fluorobenzyl chloride.[8]

A reliable method involves the phosgenation of 3-fluorobenzylamine using a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). This approach is significantly safer than using phosgene gas and is highly effective.[9]

The overall transformation is: 3-FC₆H₄CH₂NH₂ + 1/3 (Cl₃CO)₂CO → 3-FC₆H₄CH₂NCO + 2 HCl

This reaction is typically performed in an inert solvent like dichloromethane in the presence of a non-nucleophilic base (e.g., pyridine or aqueous sodium bicarbonate) to scavenge the HCl byproduct.[9] More advanced, modern methods involving copper-catalyzed C-H isocyanation of precursors like 3-fluorotoluene are also emerging, offering novel synthetic pathways for drug discovery platforms.[7]

Applications in Research and Drug Development

The primary application of this compound is as a reagent for the synthesis of complex organic molecules, particularly in the life sciences.

-

Scaffold Decoration in Medicinal Chemistry: In drug discovery, a lead compound is often optimized by appending different chemical groups to explore the structure-activity relationship (SAR). This compound is an ideal tool for this "scaffold decoration," allowing for the rapid synthesis of a library of urea or carbamate analogs for biological screening.[1] The introduction of the 3-fluorobenzyl group can enhance metabolic stability and target affinity.[8]

-

GSK-3β Inhibition: this compound has been identified as a potent inhibitor of glycogen synthase kinase-3β (GSK-3β).[4] GSK-3β is a serine/threonine protein kinase implicated in numerous diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The isocyanate likely acts by covalently modifying a key residue in the ATP-binding site of the enzyme.[4] This makes it a valuable tool compound for studying GSK-3β biology and a starting point for developing novel therapeutics.

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this reagent is used to synthesize novel pesticides and herbicides. The fluorobenzyl urea motif is a common feature in several classes of agrochemicals.[8]

Experimental Protocol: Synthesis of a Substituted Urea

This section provides a representative, self-validating protocol for the reaction of this compound with a primary amine to form a substituted urea. The causality behind each step is explained to ensure reproducibility and safety.

Objective: To synthesize N-(3-fluorobenzyl)-N'-(4-methoxyphenyl)urea.

Materials:

-

This compound (CAS 102422-56-0)

-

p-Anisidine (4-methoxyaniline)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel)

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of a substituted urea.

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere): In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Purge the flask with nitrogen gas.

-

Reagent Addition: In a separate, dry vial, prepare a solution of this compound (1.0 eq) in a small amount of anhydrous DCM.

-

Reaction Initiation: Cool the amine solution to 0 °C using an ice-water bath. Slowly add the isocyanate solution dropwise to the stirred amine solution over 5-10 minutes.

-

Causality: The reaction is exothermic. Cooling and slow addition control the reaction rate, preventing the formation of side products and ensuring a clean reaction profile.

-

-

Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The initial cold temperature ensures controlled initiation, while warming to room temperature drives the reaction to completion. TLC is used to confirm the consumption of the limiting starting material.

-

-

Workup and Purification: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous washes remove ionic impurities and unreacted starting materials, simplifying purification.

-

-

Isolation: The crude product, a white solid, can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Type | GHS Classification and Statement | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [2][12] |

| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][12] |

| Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H317: May cause an allergic skin reaction. | [2][11] |

Handling:

-

Always handle this compound in a certified chemical fume hood.[10][13]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[10][13][14]

-

Avoid breathing vapors or mists. Use respiratory protection if ventilation is inadequate.[11][12][13]

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[13]

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[11][14]

-

Keep in a cool, dry, well-ventilated area, refrigerated at 2-8°C.[2][6]

-

Store away from incompatible materials, especially water, alcohols, amines, strong acids, and strong bases.[10]

Spill Management:

-

In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[10][13]

-

Collect the absorbed material into a suitable container for hazardous waste disposal. Do not seal the container tightly if contamination with water is suspected, as CO₂ evolution could cause pressurization.[11]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its predictable and robust reactivity, combined with the beneficial properties conferred by the 3-fluorobenzyl moiety, makes it an invaluable component in the toolkit of synthetic and medicinal chemists. By understanding its properties, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

This compound - High purity. Georganics. [Link]

-

Safety Data Sheet (p,p'-methylenebis(phenyl isocyanate)). 3M. [Link]

-

The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka. [Link]

-

Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. National Institutes of Health (NIH). [Link]

- Process for the synthesis of isocyanates and of isocyanate derivatives.

-

A Convenient Method for the Preparation of Benzyl Isocyanides. Organic Chemistry Portal. [Link]

-

SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. Organic Syntheses. [Link]

-

3-Fluorobenzyl chloride. Multichem Exports. [Link]

-

This compound (C8H6FNO). PubChemLite. [Link]

-

This compound - Hohe reinheit. Georganics. [Link]

-

A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. National Institutes of Health (NIH). [Link]

-

Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats. MDPI. [Link]

-

4-Fluorobenzyl isocyanate. ALKEMIX. [Link]

Sources

- 1. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 98 102422-56-0 [sigmaaldrich.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. alkemix.eu [alkemix.eu]

- 6. This compound CAS#: 102422-56-0 [m.chemicalbook.com]

- 7. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Fluorobenzyl chloride Exporter | 3-Fluorobenzyl chloride Exporting Company | 3-Fluorobenzyl chloride International Distributor [multichemexports.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. This compound - High purity | EN [georganics.sk]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3-Fluorobenzyl Isocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Fluorobenzyl isocyanate, a versatile reagent in organic synthesis and a valuable building block in the design of novel pharmaceuticals and agrochemicals. We will delve into its fundamental physicochemical properties, spectroscopic signature, synthesis, reactivity, and key applications, offering field-proven insights for its effective use in a research and development setting.

Core Molecular Attributes of this compound

This compound is an aromatic compound distinguished by a fluorinated benzene ring and a highly reactive isocyanate functional group. This unique combination of a metabolically stable fluorine atom and an electrophilic isocyanate moiety makes it a desirable synthon in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and successful application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| CAS Number | 102422-56-0 | [1] |

| Appearance | Colorless to pale yellow liquid | [N/A] |

| Boiling Point | 209 °C (lit.) | |

| Refractive Index (n20/D) | 1.506 (lit.) | |

| Flash Point | 90.56 °C (195.0 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques. While experimentally obtained spectra are the gold standard, typical spectral features can be predicted based on its structure.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears in the range of 2250-2285 cm⁻¹. Other characteristic bands would include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1450-1600 cm⁻¹), and C-F stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the benzylic protons (-CH₂-) and a complex multiplet pattern in the aromatic region for the protons on the fluorinated benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the isocyanate carbon (-N=C=O), the benzylic carbon (-CH₂-), and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic coupling constant (¹JCF)[2][3][4][5].

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show the molecular ion peak (M⁺) at m/z 151, along with characteristic fragmentation patterns. Predicted mass spectral data includes adducts such as [M+H]⁺ at 152.05061 m/z and [M+Na]⁺ at 174.03255 m/z[6].

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods, primarily involving the conversion of a suitable precursor containing the 3-fluorobenzyl moiety.

}

Synthetic pathways to this compound.

From 3-Fluorobenzylamine (Phosgenation)

A common and efficient method for the synthesis of isocyanates is the reaction of the corresponding primary amine with phosgene or a phosgene equivalent, such as triphosgene. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl generated.

Experimental Protocol: Synthesis of this compound from 3-Fluorobenzylamine

-

Materials: 3-Fluorobenzylamine, triphosgene, a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or toluene).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Fluorobenzylamine and the base in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of triphosgene in the same solvent to the stirred amine solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch).

-

Upon completion, filter the reaction mixture to remove the salt byproduct (e.g., triethylammonium chloride).

-

Carefully remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Self-Validating System: The progress of the reaction can be effectively monitored by the disappearance of the starting amine using thin-layer chromatography. The formation of the isocyanate can be confirmed by withdrawing a small aliquot, quenching it with methanol to form the corresponding methyl carbamate, and analyzing by GC-MS.

From 3-Fluorobenzoyl Chloride (via Curtius Rearrangement)

An alternative route involves the Curtius rearrangement of 3-fluorobenzoyl azide. The azide is typically generated in situ from 3-fluorobenzoyl chloride and an azide source, such as sodium azide. Thermal or photochemical decomposition of the acyl azide leads to the isocyanate with the loss of nitrogen gas.

Experimental Protocol: Curtius Rearrangement for this compound Synthesis

-

Materials: 3-Fluorobenzoyl chloride, sodium azide, and a high-boiling inert solvent (e.g., toluene or diphenyl ether).

-

Procedure:

-

In a suitable reaction vessel, dissolve 3-fluorobenzoyl chloride in the inert solvent.

-

Carefully add sodium azide portion-wise with stirring. The reaction is often exothermic and may require cooling.

-

Once the formation of the acyl azide is complete (can be monitored by IR spectroscopy), heat the reaction mixture to induce the Curtius rearrangement. The evolution of nitrogen gas will be observed.

-

After the gas evolution ceases, the resulting solution contains this compound.

-

The isocyanate can be used directly in the next step or isolated by vacuum distillation.

-

Causality Behind Experimental Choices: The choice of a high-boiling solvent is crucial for the thermal Curtius rearrangement, as it allows for the necessary temperature to be reached for the decomposition of the acyl azide.

Reactivity and Synthetic Applications

The high electrophilicity of the central carbon atom in the isocyanate group makes this compound a versatile reagent for the introduction of the 3-fluorobenzylamino carbonyl moiety. It readily reacts with a wide range of nucleophiles.

}

Reactivity of this compound with nucleophiles.

Synthesis of Substituted Ureas

The reaction of this compound with primary or secondary amines is a rapid and generally quantitative method for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted ureas. This reaction is a cornerstone in the synthesis of many biologically active molecules. For instance, various N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have been synthesized and evaluated for their anticancer activity[7].

Experimental Protocol: Synthesis of a N-(Aryl)-N'-(3-fluorobenzyl)urea

-

Materials: this compound, a primary or secondary aryl amine, and an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Procedure:

-

In a round-bottom flask, dissolve the aryl amine in the anhydrous solvent under an inert atmosphere.

-

To the stirred solution, add this compound dropwise at room temperature. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired urea derivative.

-

Synthesis of Carbamates

Alcohols and phenols react with this compound to form carbamates (urethanes). This reaction is typically slower than the reaction with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine or DABCO) or an organotin compound (e.g., dibutyltin dilaurate).

Experimental Protocol: Synthesis of a 3-Fluorobenzyl Carbamate

-

Materials: this compound, an alcohol or phenol, a catalyst (e.g., triethylamine), and an anhydrous aprotic solvent (e.g., toluene or THF).

-

Procedure:

-

In a reaction flask, dissolve the alcohol or phenol and the catalyst in the anhydrous solvent.

-

Add this compound to the solution.

-

Heat the reaction mixture if necessary and stir for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture and wash with a dilute acid solution to remove the catalyst.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

Applications in Drug Discovery and Agrochemicals

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The 3-fluorobenzyl moiety, readily introduced via this compound, can be found in various investigational compounds. For instance, Lemborexant, a dual orexin receptor antagonist, incorporates a 3-fluorobenzyl cyanide in its synthesis, showcasing the importance of this structural unit in CNS-active agents.

Safety, Handling, and Storage

Isocyanates are toxic and should be handled with extreme caution in a well-ventilated fume hood. They are sensitizers and can cause respiratory and skin irritation.

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Respiratory Protection: An appropriate respirator with an organic vapor cartridge should be used, especially when working with larger quantities or in case of insufficient ventilation.

-

Lab Coat: A lab coat and closed-toe shoes are mandatory.

Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, strong acids, strong bases, and alcohols.

-

It is recommended to store it at 2-8°C to minimize degradation.

Spill and Emergency Procedures:

-

In case of a spill, evacuate the area and ensure adequate ventilation.

-

Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a labeled, open container for disposal. Do not seal the container, as the reaction with moisture in the air can generate CO₂ gas, leading to pressure buildup.

-

Decontaminate the spill area with a solution of aqueous ammonia (5-10%) or sodium carbonate (5-10%).

-

In case of skin contact, immediately wash the affected area with soap and plenty of water.

-

In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

If inhaled, move to fresh air and seek medical attention.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide range of organic compounds, particularly ureas and carbamates. Its unique structural features make it an important building block in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to effectively and safely utilize this powerful synthetic tool.

References

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan

- 3-Fluorobenzyl chloride synthesis - ChemicalBook. (URL not available)

-

Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides - MDPI. Available from: [Link]

- Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (URL not available)

-

Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - NIH. Available from: [Link]

-

Facile Synthesis of Carbamoyl Fluorides viaN-Carbamoylimidazole Activation - PMC. Available from: [Link]

-

This compound - High purity | EN - Georganics. Available from: [Link]

- Process for the preparation of fluorobenzyl derivatives - Google Patents.

- nuclear magnetic resonance - spectroscopy. (URL not available)

- 13 Carbon NMR. (URL not available)

- Synthesis of N‐Aryl‐N'‐Heteroaryl‐Substituted Urea Derivatives | Request PDF. (URL not available)

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC - PubMed Central. Available from: [Link]

-

Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. Available from: [Link]

- A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines - CentAUR. (URL not available)

- 6 - Organic Syntheses Procedure. (URL not available)

- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. (URL not available)

-

This compound (C8H6FNO) - PubChemLite. Available from: [Link]

-

3-Fluorophenyl isocyanate - Optional[13C NMR] - Spectrum - SpectraBase. Available from: [Link]

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL not available)

- 3-Fluorobenzyl Chloride Synthesis: A Chemist's Guide to Formul

-

Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe - Remspec Corporation. Available from: [Link]

-

13C Solution NMR Spectra of Poly(ether)urethanes - DTIC. Available from: [Link]

- database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (URL not available)

- Table of Characteristic IR Absorptions. (URL not available)

- a ",l'·u - Regul

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. chem.uoi.gr [chem.uoi.gr]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. PubChemLite - this compound (C8H6FNO) [pubchemlite.lcsb.uni.lu]

- 7. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Fluorobenzyl Isocyanate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluorobenzyl isocyanate is a valuable reagent and building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique combination of a reactive isocyanate group and a fluorinated aromatic ring allows for the strategic introduction of the 3-fluorobenzyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical structure, detailed synthetic methodologies, key reactions, and significant applications, with a focus on providing practical insights for laboratory and industrial settings.

Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a benzyl group substituted with a fluorine atom at the meta-position and an isocyanate functional group attached to the benzylic carbon.

Chemical Structure:

The presence of the electronegative fluorine atom on the benzene ring can influence the reactivity of the isocyanate group and the overall properties of the molecule.

Physicochemical Data Summary:

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 209 °C (lit.) | [3][4][5] |

| Density | 1.09±0.1 g/cm3 (Predicted) | [4][5] |

| Refractive Index | n20/D 1.506 (lit.) | [3][4][5] |

| Flash Point | 90.56 °C (195.0 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C | [3][4][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic transformations. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A common and reliable approach involves the conversion of 3-fluorobenzylamine or its derivatives.

Phosgenation of 3-Fluorobenzylamine

A primary method for the synthesis of isocyanates is the reaction of a primary amine with phosgene (COCl2) or a phosgene equivalent like triphosgene. This reaction proceeds through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate.

Reaction Scheme:

3-F-C6H4CH2NH2 + COCl2 → 3-F-C6H4CH2NCO + 2 HCl

Causality Behind Experimental Choices:

-

Phosgene/Triphosgene: Phosgene is a highly toxic gas, making its handling challenging. Triphosgene, a solid, is often preferred as a safer alternative that generates phosgene in situ.[6]

-

Solvent: An inert aprotic solvent, such as methylene chloride or toluene, is typically used to prevent side reactions with the highly reactive isocyanate product.[6]

-

Base: A non-nucleophilic base, like pyridine or aqueous sodium bicarbonate, is added to neutralize the HCl byproduct, driving the reaction to completion.[6]

Experimental Protocol: Synthesis of this compound via Phosgenation

-

Setup: A three-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber to neutralize HCl gas.

-

Reagents: 3-Fluorobenzylamine is dissolved in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: A solution of triphosgene in the same solvent is added dropwise to the stirred amine solution at a controlled temperature (typically 0-10 °C).

-

Neutralization: A base is added to neutralize the generated HCl.

-

Workup: The reaction mixture is filtered to remove any precipitated salts. The solvent is then removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation to yield a colorless liquid.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via phosgenation.

Curtius Rearrangement

An alternative route to isocyanates involves the Curtius rearrangement, which is the thermal decomposition of an acyl azide.[7][8][9] This method avoids the use of highly toxic phosgene. The acyl azide is typically prepared from the corresponding carboxylic acid derivative.

Reaction Scheme:

-

3-F-C6H4CH2COCl + NaN3 → 3-F-C6H4CH2CON3 + NaCl

-

3-F-C6H4CH2CON3 --(Heat)--> 3-F-C6H4CH2NCO + N2

Causality Behind Experimental Choices:

-

Acyl Azide Formation: The acyl azide is generated by reacting an activated carboxylic acid derivative, such as an acyl chloride, with an azide salt like sodium azide.[8]

-

Rearrangement: The thermal decomposition of the acyl azide is a concerted process where the benzyl group migrates to the nitrogen atom with the simultaneous loss of nitrogen gas, forming the isocyanate.[9] This concerted mechanism ensures high yields and avoids the formation of nitrene intermediates.[9]

-

Stereochemistry: The migration of the R-group occurs with full retention of configuration.[9]

Reaction Mechanism Diagram:

Caption: The concerted mechanism of the Curtius rearrangement.

Other rearrangement reactions that can produce isocyanates include the Hofmann, Lossen, and Schmidt rearrangements.[7][10][11][12][13][14]

Reactivity and Applications in Drug Development

The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity makes this compound a versatile building block in organic synthesis.

Key Reactions

-

Reaction with Alcohols: Forms carbamates (urethanes).[15] 3-F-C6H4CH2NCO + R'OH → 3-F-C6H4CH2NHCOOR'

-

Reaction with Amines: Produces ureas.[15] 3-F-C6H4CH2NCO + R'NH2 → 3-F-C6H4CH2NHCONHR'

-

Reaction with Water: Hydrolyzes to form an unstable carbamic acid, which then decomposes to the corresponding primary amine (3-fluorobenzylamine) and carbon dioxide.[15] 3-F-C6H4CH2NCO + H2O → [3-F-C6H4CH2NHCOOH] → 3-F-C6H4CH2NH2 + CO2

Applications in Medicinal Chemistry

The introduction of a fluorine atom into a drug molecule can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic profile.[16] this compound serves as a key intermediate for incorporating the 3-fluorobenzyl moiety into pharmacologically active compounds.

This structural motif is found in a variety of therapeutic agents, including those targeting cancer, neurological disorders, and infectious diseases.[17][18] The versatility of the isocyanate group allows for the facile synthesis of a diverse range of derivatives, such as ureas and carbamates, which are common functional groups in many drug candidates.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[19] Use a respirator with an appropriate filter.[3]

-

Storage: Store in a cool, dry, and well-ventilated place.[3][4][5] Keep the container tightly closed. Isocyanates are sensitive to moisture.

-

Incompatible Materials: Avoid contact with water, acids, strong bases, alcohols, and amines.[19][20]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[20]

Conclusion

This compound is a crucial reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthetic routes, and handling procedures is essential for its safe and effective use in both research and industrial applications.

References

- 1. 437580050 [thermofisher.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. This compound 98 102422-56-0 [sigmaaldrich.com]

- 4. This compound CAS#: 102422-56-0 [chemicalbook.com]

- 5. This compound | 102422-56-0 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 12. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 15. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 16. benchchem.com [benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of 3-Fluorobenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the key physical properties of 3-Fluorobenzyl isocyanate (CAS No. 102422-56-0), a crucial reagent in synthetic chemistry and drug discovery. Understanding these fundamental characteristics is paramount for its effective handling, application in controlled reactions, and for the purification of its derivatives. This document moves beyond a simple data sheet to offer insights into the experimental determination of these properties and their implications in a research and development setting.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a versatile building block in organic synthesis, primarily utilized for its reactive isocyanate group (-N=C=O). This functional group readily participates in nucleophilic addition reactions, most notably with amines to form urea derivatives and with alcohols to form carbamates. The presence of a fluorine atom on the benzyl ring is of particular significance in medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug molecule. Consequently, this compound serves as a key intermediate in the synthesis of novel therapeutic agents.[1][2]

Core Physical Properties

The physical properties of a reagent are critical for designing experimental setups, particularly for reactions requiring precise temperature control and for the purification of products. The boiling point is indicative of a substance's volatility and is essential for purification by distillation, while density is a fundamental property used in various calculations, including mass-to-volume conversions for reaction stoichiometry.

| Property | Value | Source |

| Boiling Point | 209 °C (lit.) | [3][4] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

Experimental Determination of Physical Properties

The following protocols outline standard laboratory methods for the determination of the boiling point and density of liquid organic compounds like this compound. The choice of method is guided by the available sample quantity and the required precision. Given the reactive and hazardous nature of isocyanates, all procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Boiling Point Determination: The Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[8]

Causality Behind Experimental Choices: This method is chosen for its efficiency with small sample volumes, which is often a consideration in research settings where reagents can be expensive or synthesized in limited quantities. The use of a mineral oil bath ensures uniform heating of the sample, preventing localized overheating and decomposition. The inverted capillary tube traps a small amount of air, which, upon heating, expands and then contracts upon cooling, allowing for a precise determination of the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Figure 1: Workflow for Boiling Point Determination using the Thiele Tube Method.

Step-by-Step Protocol:

-

Sample Preparation: Fill a small, dry test tube (e.g., a Durham tube) to a depth of about 1-2 cm with this compound.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Assembly: Secure the test tube to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Clamp the thermometer and test tube assembly in a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is below the oil level.

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Determination: Once a continuous and rapid stream of bubbles is observed, remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to re-enter the capillary tube.

Density Determination: The Pycnometer Method

The use of a pycnometer, a glass flask with a precisely known volume, is a standard and accurate method for determining the density of a liquid.

Causality Behind Experimental Choices: This gravimetric method is selected for its high precision. By accurately measuring the mass of a known volume of the liquid, the density can be calculated with a high degree of certainty. The use of a reference liquid with a well-established density (e.g., deionized water) allows for the precise calibration of the pycnometer's volume at a specific temperature, which is crucial as volume can change with temperature.

Figure 2: Logical Flow for Density Determination using a Pycnometer.

Step-by-Step Protocol:

-

Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 5 or 10 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Calibration with Water: Fill the pycnometer with deionized water and place it in a temperature-controlled water bath until it reaches a stable, known temperature (e.g., 20 °C). Ensure the pycnometer is completely full, with no air bubbles, and dry the outside thoroughly.

-

Mass with Water: Weigh the pycnometer filled with water and record the mass (m₂).

-

Volume Calculation: Calculate the volume of the pycnometer (V) using the known density of water (ρ_water) at the measured temperature: V = (m₂ - m₁) / ρ_water.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound, bring it to the same temperature as the water measurement, and ensure it is completely full and the exterior is dry.

-

Mass with Sample: Weigh the pycnometer filled with the sample and record the mass (m₃).

-

Density Calculation: Calculate the density of the this compound (ρ_sample) using the formula: ρ_sample = (m₃ - m₁) / V.

Conclusion: Practical Implications for the Synthetic Chemist

A thorough understanding and accurate determination of the boiling point and density of this compound are not merely academic exercises. These physical properties are fundamental to the practical application of this reagent in a laboratory setting. The boiling point dictates the appropriate conditions for purification by distillation, ensuring the removal of impurities and residual solvents. Density is crucial for the accurate measurement of the reagent by volume, which is often more convenient than by mass for liquid reagents, thereby ensuring correct stoichiometry in chemical reactions. For drug development professionals, these properties are essential for process scale-up and for meeting the stringent purity requirements of pharmaceutical intermediates.

References

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). Density Measurement: All You Need to Know. Retrieved from [Link]

-

Georganics. (n.d.). This compound - Hohe reinheit. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Direkcija za mere i dragocene metale. (2022, May 18). Good practice guide - for the measurement of the density of liquids in industry. Retrieved from [Link]

-

A Chemist's Guide. (n.d.). 3-Fluorobenzyl Chloride Synthesis. Retrieved from [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. nbinno.com [nbinno.com]

- 3. This compound 98 102422-56-0 [sigmaaldrich.com]

- 4. This compound 98 102422-56-0 [sigmaaldrich.com]

- 5. 3173-56-6 CAS MSDS (Benzyl isocyanate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Benzyl isocyanate 99 3173-56-6 [sigmaaldrich.com]

- 7. Benzyl isocyanate | 3173-56-6 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to 3-Fluorobenzyl Isocyanate for Advanced Research and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 3-Fluorobenzyl Isocyanate in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. This compound (CAS No: 102422-56-0; Molecular Formula: C₈H₆FNO) emerges as a critical building block in this context.[1][2] It is a versatile reagent prized for its ability to introduce the 3-fluorobenzyl moiety into a target molecule via the highly reactive isocyanate group. This functional group readily undergoes nucleophilic attack, providing a reliable and efficient pathway for the formation of ureas, carbamates, and other essential linkages in drug discovery programs. Notably, isocyanate-derived ureas are prevalent structural motifs in a class of targeted therapeutics known as kinase inhibitors.[3][4] This guide provides an in-depth technical overview for researchers, covering commercial sourcing, quality assessment, synthetic applications, and critical safety protocols associated with this valuable reagent.

Part 1: Sourcing and Supplier Evaluation of this compound

The reliability of any synthetic endeavor begins with high-quality starting materials. For a reactive intermediate like this compound, stringent quality control is paramount. Several reputable chemical suppliers offer this reagent in various grades and quantities, from laboratory-scale research to pilot-scale production.[2][5]

When selecting a supplier, a thorough evaluation of the accompanying documentation is as crucial as the compound itself. A comprehensive Certificate of Analysis (CoA) should be considered a mandatory deliverable. Key parameters to scrutinize on a CoA include:

-

Assay/Purity: Typically determined by Gas Chromatography (GC) or quantitative Nuclear Magnetic Resonance (qNMR). A purity of ≥98% is standard for most research applications.

-

Identity Confirmation: Confirmation by ¹H NMR and/or Infrared (IR) spectroscopy is essential.

-

Appearance: Should be a clear, colorless liquid.

Below is a comparative summary of prominent commercial suppliers. Researchers should always request the most current CoA for a specific lot before purchase.

| Supplier | Typical Purity | Available Quantities | Key Documentation Provided |

| Sigma-Aldrich (Merck) | ≥98% | Grams to Kilograms | Certificate of Analysis, SDS |

| Thermo Scientific (Acros) | ≥98% | Grams to Kilograms | Certificate of Analysis, SDS |

| Georganics | High Purity | Milligrams to Multi-kilogram batches | Safety Data Sheet |

Part 2: Chemical Reactivity and Synthetic Applications

Core Reactivity: Nucleophilic Addition to the Isocyanate Group

The utility of this compound is rooted in the electrophilic nature of the central carbon atom in the isocyanate (-N=C=O) group. This carbon is highly susceptible to attack by a wide range of nucleophiles, most commonly primary and secondary amines, to form substituted ureas, and alcohols to form carbamates.

The general mechanism for the reaction with an amine is a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding the stable urea linkage.

This reaction is typically rapid, high-yielding, and proceeds under mild conditions, making it a favored transformation in medicinal chemistry for late-stage functionalization.

Caption: Mechanism of Urea Formation.

Application in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds

The diaryl urea motif is a cornerstone of many FDA-approved kinase inhibitors, such as Sorafenib, which targets multiple kinases involved in tumor progression and angiogenesis.[3] The synthesis of analogs of such drugs provides a practical and field-relevant example of the application of this compound. For instance, this compound has been identified as a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), a key target in various diseases including Alzheimer's disease and type 2 diabetes.[1]

The following protocol is adapted from established methodologies for the synthesis of diaryl ureas, demonstrating a robust and reproducible procedure for research applications.[3]

Experimental Protocol: Synthesis of a 1-(3-Fluorobenzyl)-3-(aryl)urea Derivative

This protocol describes the reaction of this compound with a representative aromatic amine (e.g., 4-amino-N-methylpicolinamide, a key fragment in Sorafenib) in an inert solvent.

Materials:

-

This compound (1.0 eq.)

-

Aryl amine (e.g., 4-amino-N-methylpicolinamide) (1.0 eq.)

-

Anhydrous Acetone or Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a nitrogen inlet

Procedure:

-

Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the aryl amine (1.0 eq.) in anhydrous acetone (approx. 0.2 M concentration).

-

Reaction Initiation: To the stirred solution of the amine, add a solution of this compound (1.0 eq.) in anhydrous acetone dropwise at room temperature. Maintain the temperature below 40 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting amine. As the reaction proceeds, the urea product often precipitates as a solid.

-

Work-up and Isolation: Upon completion of the reaction, collect the precipitated product by vacuum filtration.

-

Purification: Wash the filtered solid with a small amount of cold acetone or another suitable solvent to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum at 60-65 °C for 2 hours to yield the final 1-(3-fluorobenzyl)-3-(aryl)urea.

Caption: Workflow for Urea Synthesis.

Part 3: Quality Control and Analytical Characterization

Verifying the identity and purity of this compound before use is a critical, self-validating step in any experimental protocol.

Infrared (IR) Spectroscopy

IR spectroscopy is the most direct method for confirming the presence of the isocyanate functional group. The -N=C=O asymmetric stretching vibration gives rise to a very strong and sharp absorption band in a relatively uncongested region of the spectrum, typically between 2250-2280 cm⁻¹ . The absence of broad absorption in the 3200-3400 cm⁻¹ region confirms the absence of significant amine or alcohol impurities (hydrolysis products).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides a detailed fingerprint of the molecule. For this compound, the expected signals would include:

-

A singlet for the benzylic protons (-CH₂-) around 4.5-4.7 ppm .

-

A complex multiplet pattern for the aromatic protons between 7.0-7.5 ppm .

¹⁹F NMR can also be used to confirm the presence of the fluorine atom on the aromatic ring.

Part 4: Safe Handling, Storage, and Disposal

Isocyanates are highly reactive and toxic compounds that demand strict adherence to safety protocols.[1] Exposure can cause severe irritation to the skin, eyes, and respiratory tract, and can lead to sensitization.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves. Butyl rubber or nitrile gloves are recommended; latex gloves are unsuitable.

-

Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of potential splashing, a chemically resistant apron should be worn.

-

Respiratory Protection: All manipulations of this compound must be performed in a certified chemical fume hood to avoid inhalation of vapors.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, acids, and strong bases.

-

Recommended storage temperature is 2-8°C.

Spill and Disposal:

-

In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Do not use water.

-

The absorbed material and any unused reagent should be treated as hazardous waste and disposed of according to institutional and local regulations.

Conclusion

This compound is a high-value reagent that serves as a powerful tool for medicinal chemists and researchers in drug development. Its ability to efficiently form stable urea and carbamate linkages makes it indispensable for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors. By understanding the principles of sourcing, reactivity, quality control, and, most importantly, safe handling, researchers can confidently and effectively leverage this compound to advance their scientific objectives.

References

- Google Patents. (2017). WO2017036432A1 - A production method of 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin- 4— yl)urea and its deuterated analogs not containing dimeric impurities.

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. Retrieved from [Link]

-

Taylor & Francis Online. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (1988). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 3-isopropenyl-a,a 0-dimethylbenzyl isocyanate.... Retrieved from [Link]

- Google Patents. (2012). WO2012015324A1 - Process for the synthesis of substituted urea compounds.

-

PubMed Central (PMC). (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Retrieved from [Link]

-

AUB ScholarWorks. (n.d.). of the reaction between. Retrieved from [Link]

-

Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]

-

Journal of Pharmaceutical and Biological Sciences. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. Retrieved from [Link]

-

MDPI. (2021). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Retrieved from [Link]

-

Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Reactivity of 3-Fluorobenzyl Isocyanate with Nucleophiles

This guide provides an in-depth exploration of the reactivity of 3-fluorobenzyl isocyanate with common nucleophiles, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles governing these reactions, offer field-proven insights into experimental design, and provide detailed, self-validating protocols for the synthesis of key derivatives.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a versatile reagent in organic synthesis, particularly valued in the construction of novel molecular entities for drug discovery.[1] The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The 3-fluorobenzyl moiety, in particular, offers a unique combination of steric and electronic properties that can be exploited to fine-tune the biological activity of a lead compound.

The isocyanate functional group is a highly reactive electrophile, readily undergoing nucleophilic attack to form stable adducts.[2][3][4] This reactivity is the cornerstone of its utility, enabling the facile synthesis of a diverse array of derivatives, including ureas, carbamates, and thiocarbamates. Understanding the nuances of its reactivity with various nucleophiles is paramount for its effective application in the synthesis of complex molecules.

Core Reactivity Principles: The Electrophilic Nature of the Isocyanate Group

The reactivity of this compound is dictated by the electrophilic character of the central carbon atom in the isocyanate group (-N=C=O). This carbon is electron-deficient due to the presence of two highly electronegative atoms, nitrogen and oxygen. Nucleophiles readily attack this electrophilic center, initiating a cascade of events that culminates in the formation of a new covalent bond.